
Dibenzyl(methyl)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl(methyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two benzyl groups, one methyl group, and one phenyl group. This compound is part of a broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl(methyl)phenylsilane typically involves the reaction of phenylsilane with benzyl chloride in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the silicon atom in phenylsilane acts as a nucleophile, attacking the carbon atom in benzyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a batch reactor, followed by purification steps such as distillation or recrystallization to isolate the desired compound.
化学反应分析
Types of Reactions: Dibenzyl(methyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted organosilanes with various functional groups.
科学研究应用
Dibenzyl(methyl)phenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
作用机制
The mechanism of action of dibenzyl(methyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal catalysts.
相似化合物的比较
Phenylsilane: Similar structure but lacks the benzyl groups.
Diphenylsilane: Contains two phenyl groups instead of benzyl groups.
Methylphenylsilane: Contains only one phenyl and one methyl group.
Uniqueness: Dibenzyl(methyl)phenylsilane is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
属性
CAS 编号 |
138455-36-4 |
|---|---|
分子式 |
C21H22Si |
分子量 |
302.5 g/mol |
IUPAC 名称 |
dibenzyl-methyl-phenylsilane |
InChI |
InChI=1S/C21H22Si/c1-22(21-15-9-4-10-16-21,17-19-11-5-2-6-12-19)18-20-13-7-3-8-14-20/h2-16H,17-18H2,1H3 |
InChI 键 |
JCJUNJZJNLDUSK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)

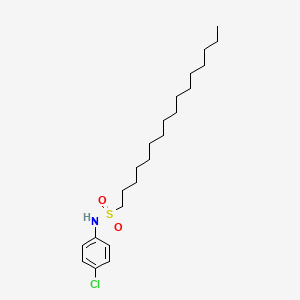
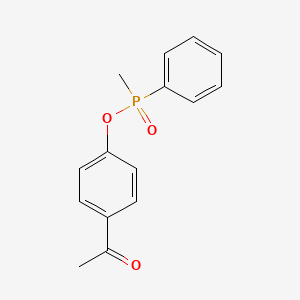
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
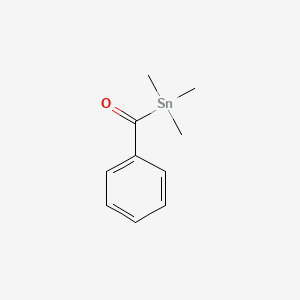
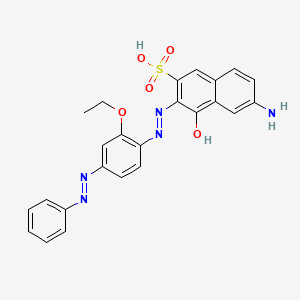
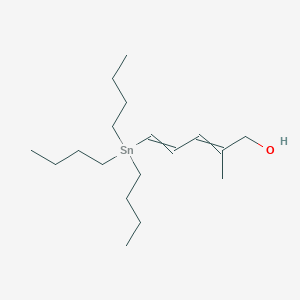

![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)

